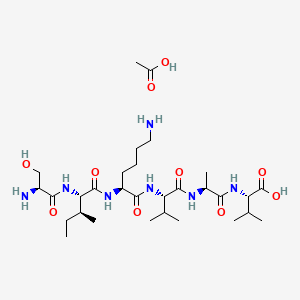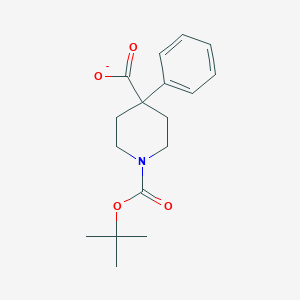
Hexapeptide-10 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexapeptide-10 Acetate is synthesized using solid-phase peptide synthesis, a method that ensures sequence accuracy and purity of the final product . This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Hexapeptide-10 Acetate primarily undergoes peptide bond formation during its synthesis. The solid-phase peptide synthesis involves repeated cycles of deprotection and coupling reactions. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotection agents such as piperidine . The major product formed is the desired peptide sequence, which is then cleaved from the resin and purified.
Scientific Research Applications
Hexapeptide-10 Acetate has a wide range of scientific research applications:
Cosmetic Industry: It is extensively used in anti-aging formulations to promote skin firmness, smoothness, and density.
Biological Research: It promotes keratinocyte adhesion and boosts the proliferation of keratinocytes and fibroblasts, making it valuable in studies related to skin regeneration and wound healing.
Medical Research: Its ability to increase the synthesis of Laminin-5 and Integrin-α6 proteins makes it a potential candidate for research in skin-related disorders and therapies.
Mechanism of Action
Hexapeptide-10 Acetate exerts its effects by mimicking the adhesion sequence of the Laminin protein. It promotes the adhesion of keratinocytes and stimulates the proliferation of both keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5 and Integrin-α6 proteins, which are essential for maintaining the firmness and elasticity of the skin . The compound strengthens the dermo-epidermal junction, enhancing skin compactness, firmness, and density .
Comparison with Similar Compounds
Hexapeptide-10 Acetate can be compared with other peptides used in the cosmetic industry, such as:
Acetyl Hexapeptide-8: Known for its ability to inhibit muscle contractions, reducing the appearance of wrinkles.
Palmitoyl Pentapeptide-4: Promotes collagen production and is used for its anti-aging properties.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound is unique in its ability to promote keratinocyte adhesion and increase the synthesis of Laminin-5 and Integrin-α6 proteins, making it particularly effective in enhancing skin structure and firmness .
Properties
Molecular Formula |
C30H57N7O10 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
FIFWXXZWRVLXSE-NRKABSNUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)

![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
